(2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride
Overview
Description
(2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride is a chemical compound with the molecular formula C4H10F2N2·2HCl and a molecular weight of 197.05 g/mol . It is commonly used in organic synthesis and other chemical processes. The compound is known for its unique structure, which includes both amino and difluoroethyl groups, making it a valuable building block in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride typically involves the reaction of 2,2-difluoroethylamine with ethylenediamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,2-Difluoroethylamine+Ethylenediamine+HCl→(2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and difluoroethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
(2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of (2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and difluoroethyl groups allow it to participate in various biochemical reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine compound without the difluoroethyl group.
2,2-Difluoroethylamine: Contains the difluoroethyl group but lacks the additional amino group.
N,N-Dimethylethylenediamine: A derivative of ethylenediamine with methyl groups attached to the nitrogen atoms.
Uniqueness
(2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride is unique due to the presence of both amino and difluoroethyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N'-(2,2-difluoroethyl)ethane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10F2N2.2ClH/c5-4(6)3-8-2-1-7;;/h4,8H,1-3,7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTOQCKTSQZYGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC(F)F)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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